molecular formula C14H8ClNO2 B1595500 2-Amino-1-chloroanthraquinone CAS No. 82-27-9

2-Amino-1-chloroanthraquinone

Cat. No. B1595500
CAS RN: 82-27-9
M. Wt: 257.67 g/mol
InChI Key: PLGPRGMWHYWEFT-UHFFFAOYSA-N
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Description

2-Amino-1-chloroanthraquinone is a synthetic organic compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.672 . It has been extensively studied due to its unique properties and potential applications in various fields of research and industry.


Synthesis Analysis

New derivatives of aminoanthraquinone have been synthesized via a one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C). This method yields the desired products in a short reaction time (14–50 min) and good to excellent yields (85–96%) .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-chloroanthraquinone consists of 14 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure also includes 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, and 1 aromatic primary amine .


Chemical Reactions Analysis

In the synthesis of new derivatives of aminoanthraquinone, a one-pot three-component condensation reaction is used. This involves 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds . Another reaction involving 2-Amino-1-chloroanthraquinone is the interfacial chemical oxidative polymerization of 1-amino-5-chloroanthraquinone (ACA) monomers in biphasic systems .


Physical And Chemical Properties Analysis

2-Amino-1-chloroanthraquinone has a molecular weight of 257.672 . The density, boiling point, melting point, and other physical and chemical properties are not explicitly stated in the sources.

Scientific Research Applications

1. Green and Catalyst-Free Synthesis of Aminoanthraquinone Derivatives

  • Summary of Application : This study focuses on the synthesis of new derivatives of aminoanthraquinone via a one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C) .
  • Methods of Application : The CH-acid compound (A) attacks the triethyl orthoformate (B) and then removes two molecules of EtOH, and the intermediate © was formed consequently .
  • Results or Outcomes : This simple and efficient method yields the desired products in short reaction time (14–50 min) and good to excellent yields (85–96%) .

2. Anticancer Agents

  • Summary of Application : Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications. The anthraquinone moiety forms the core of various anticancer agents .
  • Methods of Application : They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
  • Results or Outcomes : Mechanistically, most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

3. Fluorescent Probe for Fe 3+

  • Summary of Application : The selectivity of PACA as a fluorescent probe for Fe 3+ was investigated in a DMF/H2O (9:1, v/v) solvent system at pH 7.0 .
  • Methods of Application : PACA (6.03 μg/mL; 2.36 × 10 −5 M with respect to repeat unit) was incubated with a wide range of alkali, alkaline earth, transition, and heavy metal ions (environmentally and biologically important metal ions included) (1.0 × 10 −5 M) as their nitrate salts .
  • Results or Outcomes : The fluorescence intensities of the PACA solution in absence and presence of metal ion were measured .

4. Environmental Pollution Control

  • Summary of Application : This study focuses on the use of green chemistry to control environmental pollution. The increase in using organic pollutants in various industries causes harmful effects to humans and ecological systems at a fast-growing rate .
  • Methods of Application : One of the solution ways of this problem is to use a clean process or the laws of green chemistry . Green chemistry is one of the most important branches of chemistry which deals with sustainable and environmentally friendly materials to achieve better human life .
  • Results or Outcomes : This new emerging field has attracted vast interest these days due to the decrease and removal of hazardous materials and introduces sustainable and useful processes .

5. Polymerization of Novel Methacrylated Anthraquinone Dyes

  • Summary of Application : This study focuses on the polymerization of novel methacrylated anthraquinone dyes .
  • Methods of Application : The study involves the formation of two products, namely 1-chloro-4-((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone (7) and 1,4-bis((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone (8) .
  • Results or Outcomes : The study provides a new perspective on the polymerization of anthraquinone dyes .

Safety And Hazards

While specific safety and hazard information for 2-Amino-1-chloroanthraquinone is not available, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

2-amino-1-chloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPRGMWHYWEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058867
Record name 9,10-Anthracenedione, 2-amino-1-chloro-
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Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-chloroanthraquinone

CAS RN

82-27-9
Record name 2-Amino-1-chloro-9,10-anthracenedione
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Record name 2-Amino-1-chloro-9,10-anthraquinone
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Record name 2-Amino-1-chloroanthraquinone
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Record name 9,10-Anthracenedione, 2-amino-1-chloro-
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Record name 9,10-Anthracenedione, 2-amino-1-chloro-
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Record name 2-amino-1-chloroanthraquinone
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Record name 2-AMINO-1-CHLORO-9,10-ANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Bradley, FP Williams - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… The ease with which substitution occurs in these cases can be gauged from the occurrence of analogous reactions with 2-amino-1-chloroanthraquinone. This derivative readily yields …
Number of citations: 3 pubs.rsc.org
W Bradley, E Leete, DS Stephens - Journal of the Chemical Society …, 1951 - pubs.rsc.org
Stannous chloride reduction of 2-nitro-1: 2’-dianthraquinonylamine affords 2-amino-1: 2’-dianthraquinonylamine and indanthrone. The latter product is formed when the former is heated …
Number of citations: 2 pubs.rsc.org
W Bradley, E Leete - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Japan, 1944, 47, 522) similarly have been unable to prepare indanthrone by the self-condensation of 2-amino- 1-chloroanthraquinone. In the second experiment the product contained …
Number of citations: 13 pubs.rsc.org
W Bradley, E Leete - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… first prepared by Kopetschni (GP 363,930) by oxidising 2-amino-1-chloroanthraquinone … of amino- by nitro-groups to 2-amino- 1-chloroanthraquinone. Methylation of 2-nitro- 1 : 2’-…
Number of citations: 13 pubs.rsc.org
W Bradley, HE Nursten - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
In order to decide between the alternatives, the reaction of piperidine with the N-methyl and NN’-dimethyl derivatives of 3: 3’-dibromoindanthrone has been studied. The N-methyl …
Number of citations: 0 pubs.rsc.org
AA Kudrevatykh, TP Martyanov, EN Ushakov… - …, 2020 - researchgate.net
New 4′-(1-hydroxy-9, 10-anthraquinone-9-imino) benzo-15-crown-5 ether derivatives containing a phenoxy group at the position 2 or 4 of the anthraquinone moiety were synthesized …
Number of citations: 1 www.researchgate.net
W Bradley, KH Shah - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Reaction of 2-amino-1-chloroanthraquinone (5 g.) with 99-100% hydrazine hydrate (2.5 ml.) in pyridine (50 ml.) under reflux for 12 hr. gave 2-amino1 : 9-pyrazoloanthrone (3.5 g.), …
Number of citations: 1 pubs.rsc.org
АA Кудреватых, ТП Мартьянов, ЕН Ушаков… - …, 2020 - cyberleninka.ru
… Synthesis of 2-amino-1-chloroanthraquinone (3). Compound 3 was prepared using the … 2-Amino-1-chloroanthraquinone (3, 1.7 g, 6.6 mmol) was dissolved in glacial acetic acid (30 …
Number of citations: 5 cyberleninka.ru

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